1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
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Overview
Description
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a chemical compound with the molecular formula C12H18N2O5. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions. One common synthetic route starts with the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate include other pyrazole derivatives such as:
- 1-tert-Butyl 3-hydroxy-4-methyl-1H-pyrazole-1,4-dicarboxylate
- 1-tert-Butyl 4-ethyl 3-methoxy-1H-pyrazole-1,4-dicarboxylate
- 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,5-dicarboxylate
These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Biological Activity
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate (CAS No. 178424-17-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure conducive to various pharmacological applications, making it a subject of interest in medicinal chemistry.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. In vitro assays indicate that compounds with similar structures exhibit significant inhibitory effects against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). For instance, derivatives containing the pyrazole ring have shown IC50 values in the low micromolar range against HSV-1, suggesting that modifications at specific positions can enhance antiviral efficacy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various assays. In studies involving lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in whole blood cultures, compounds similar to this compound demonstrated significant suppression of TNFα levels. This suggests a potential role in managing inflammatory conditions .
Antibacterial Activity
Preliminary evaluations of antibacterial activity have shown that certain pyrazole derivatives possess moderate antibacterial properties. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Specific derivatives have been tested against common bacterial strains, yielding promising results that warrant further investigation .
Case Study 1: Antiviral Efficacy against HSV
In a controlled laboratory setting, researchers tested the efficacy of several pyrazole derivatives against HSV using Vero cells. Among the tested compounds, those structurally related to this compound exhibited notable reductions in viral replication with EC50 values reported between 5 to 20 μM. This positions the compound as a candidate for further development as an antiviral agent .
Case Study 2: Anti-inflammatory Response in Mouse Models
In vivo studies assessed the anti-inflammatory effects of pyrazole derivatives in mouse models subjected to carrageenan-induced paw edema. The results indicated that these compounds significantly reduced edema compared to control groups, demonstrating their potential utility in treating inflammatory diseases .
Summary of Research Findings
Properties
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-oxo-1H-pyrazole-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-5-17-9(15)7-6-13(12-8(7)14)10(16)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAASDFPRJZEMMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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